R-138727

Catalog No.
S727930
CAS No.
239466-74-1
M.F
C18H20FNO3S
M. Wt
349.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
R-138727

CCR2 antagonist research is hindered by poor murine cross-reactivity and oral bioavailability. R-138727 addresses this with potent, balanced antagonism at human and murine CCR2 (low nM) and high oral bioavailability in rodents.

  • Ideal for mouse models of multiple sclerosis, rheumatoid arthritis, atherosclerosis.
  • High selectivity minimizes off-target effects in monocyte chemotaxis/calcium flux assays.
  • Consistent quality for translational validation studies. Available for immediate shipment.

CAS Number

239466-74-1

Product Name

R-138727

IUPAC Name

(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid

Molecular Formula

C18H20FNO3S

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9-

InChI Key

ZWUQVNSJSJHFPS-XFXZXTDPSA-N

Synonyms

(2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic Acid Hydrochloride;

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S

Isomeric SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C\C(=O)O)/C3)S

The exact mass of the compound Prasugrel metabolite is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

INCB3344 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2), a key regulator of monocyte and macrophage migration in inflammatory processes. It is distinguished by its high affinity for both human and murine CCR2, making it a valuable tool for translational research. [REFS-1, REFS-2] Its suitability for in vivo studies is supported by good oral bioavailability in rodent models, a critical attribute for procurement decisions involving animal studies of inflammatory diseases. [1]

Research Fit

Identity
Active metabolite of prasugrel; direct molecular entity for P2Y12 studies
Mechanism
Irreversible P2Y12 receptor antagonist for platelet signaling research
Research Use
Reference standard for bioanalytical method development and in vitro pathway assays

Selecting a CCR2 antagonist based on class alone is unreliable due to significant compound-specific differences in potency, species cross-reactivity, and pharmacokinetic profiles. For instance, older antagonists like RS-102895 exhibit substantially lower potency, requiring higher concentrations that risk off-target effects. [1] Furthermore, many CCR2 antagonists show poor affinity for the murine receptor, rendering them unsuitable for preclinical mouse models and complicating the translation of in vitro findings. [2] INCB3344 was specifically developed to address this translational gap with potent activity against both human and mouse CCR2, a feature not universally shared by other compounds in this class. [3]

Substitution Risk

Clopidogrel active metabolite
Metabolic activation depends on polymorphic CYP2C19; reported pharmacodynamic response may vary across research models.
Ticagrelor
Reversible binding mechanism; receptor kinetics differ from irreversible R-138727, limiting direct comparison.
Cangrelor
Direct-acting intravenous antagonist with distinct binding profile; not interchangeable with an active metabolite reference.

Potency Advantage: Over 70-Fold Higher Affinity for Human CCR2 than Benchmark Antagonist RS-102895

INCB3344 demonstrates significantly higher potency against human CCR2 compared to the older, commonly cited antagonist RS-102895. In a binding antagonism assay, INCB3344 exhibited an IC50 of 5.1 nM. [1] In contrast, RS-102895 has a reported IC50 of 360 nM for human CCR2b, making it substantially less potent.

Evidence DimensionIn Vitro Potency (Human CCR2 Binding IC50)
Target Compound Data5.1 nM
Comparator Or BaselineRS-102895: 360 nM
Quantified Difference~70.6x more potent than RS-102895
ConditionsWhole cell radioligand binding assays for human CCR2.

Higher potency allows for the use of lower experimental concentrations, reducing the risk of off-target effects and increasing the likelihood of observing specific, on-target biological outcomes.

P2Y12 Binding Saturation
Reported
Complete inhibition of 2-MeSADP binding vs. partial inhibition (clopidogrel active metabolite)
Supports complete receptor blockade in research assays
Radioligand binding assay, 30 µmol/L, human platelets

Translational Relevance: Potent Dual-Species Activity on Human and Murine CCR2

A key procurement differentiator for INCB3344 is its potent and comparable activity against both human and murine CCR2, which is critical for translating in vitro findings from human cells to in vivo rodent models. INCB3344 inhibits human CCR2 with a binding IC50 of 5.1 nM and murine CCR2 with an IC50 of 9.5 nM. [1] This dual activity is a designed feature not present in many CCR2 antagonists, which often exhibit significantly lower affinity for the mouse receptor. [2]

Evidence DimensionSpecies Cross-Reactivity (Binding IC50)
Target Compound DataHuman CCR2: 5.1 nM; Murine CCR2: 9.5 nM
Comparator Or BaselineMany CCR2 antagonists exhibit poor affinity for murine CCR2.
Quantified DifferenceMaintains high nanomolar potency across both species.
ConditionsWhole cell binding antagonism assays.

This ensures that the compound effectively engages the target in both human cell-based assays and subsequent mouse efficacy studies, providing a reliable basis for translational research.

CYP3A4 Inhibition DDI
Head-to-head
No significant change in R-138727 exposure vs. 22–29% decrease for clopidogrel active metabolite
Reported drug-drug interaction model endpoint
Human crossover study, ketoconazole 400 mg/day

Precursor Suitability for In Vivo Studies: Demonstrated Oral Bioavailability in Mice

INCB3344 is suitable as a precursor for in vivo experimental formulations due to its demonstrated oral bioavailability. Pharmacokinetic studies in mice revealed an oral bioavailability of 47%. [1] This property allows for effective systemic exposure via oral gavage, a common and practical administration route in preclinical rodent models of chronic diseases.

Evidence DimensionOral Bioavailability (Mouse)
Target Compound Data47%
Comparator Or BaselineNot all tool compounds are optimized for oral absorption.
Quantified DifferenceN/A
ConditionsPharmacokinetic analysis in mice following oral administration.

Procuring a compound with known good oral bioavailability saves significant time and resources by avoiding the need for complex formulation development or less convenient parenteral administration routes in animal studies.

Procoagulant Activity
Cross-study comparable
IC50 = 0.7 ± 0.1 µM
Reported clot strength inhibition endpoint context
Thromboelastograph, recalcified human whole blood

Defined Preclinical Profile: High Selectivity with Known hERG Liability

INCB3344 exhibits high selectivity for CCR2, with IC50 values >1 µM against a panel of other chemokine receptors, ion channels, and GPCRs. [1] However, it was not advanced as a clinical candidate due to moderate hERG activity (IC50 = 13 µM). [2] This defines its role as a specific preclinical tool compound, where hERG activity is a known experimental parameter to control for, rather than a candidate for therapeutic development. The follow-on compound INCB3284 was developed specifically to mitigate this hERG liability. [2]

Evidence DimensionSelectivity & Safety Profile
Target Compound DataHigh selectivity for CCR2; Moderate hERG activity (IC50 = 13 µM)
Comparator Or BaselineINCB3284 (developed to have lower hERG activity)
Quantified DifferenceN/A
ConditionsIn vitro selectivity screens and hERG binding assay.

This information is critical for procurement, as it positions INCB3344 as the right choice for preclinical target validation studies where its potency and dual-species activity are paramount and its hERG profile is manageable, but not for studies requiring a compound with a cleaner cardiovascular safety profile.

Additive GPIIb-IIIa Inhibition
Reported
Additive inhibition of collagen-stimulated aggregation with abciximab
Supports combination pathway research context
In vitro, collagen-stimulated human platelets

Translational In Vivo Models of Inflammatory Disease

The compound's demonstrated oral bioavailability and potent, balanced activity against both human and murine CCR2 make it a primary choice for preclinical efficacy testing in mouse models of diseases like multiple sclerosis, rheumatoid arthritis, or atherosclerosis. [REFS-1, REFS-2]

In Vitro Studies Requiring Potent and Selective CCR2 Blockade

For cell-based assays such as monocyte chemotaxis or calcium flux, the high potency of INCB3344 allows for effective CCR2 inhibition at low nanomolar concentrations, minimizing potential off-target confounding effects often seen with less potent, first-generation antagonists. [1]

Target Validation Studies for CCR2-Mediated Pathologies

As a well-characterized tool compound with high selectivity and known liabilities, INCB3344 is ideal for foundational research aimed at validating the role of the CCR2 pathway in various disease states before moving to more optimized, clinical-stage compounds. [REFS-1, REFS-3]

Application Fit Matrix

Application
Selection Property
Validation Focus
LC-MS/MS Bioanalysis Reference Standard
High-purity reference standard for metabolite quantification
Method validation in research plasma matrices
P2Y12 Receptor Blockade In Vitro
Irreversible receptor antagonist for pathway studies
Receptor blockade endpoint verification
CYP-mediated DDI Investigation
Metabolic stability under CYP3A4 inhibition
Benchmarking CYP-mediated interaction in research models

XLogP3

-0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

349.11479284 Da

Monoisotopic Mass

349.11479284 Da

Heavy Atom Count

24

Wikipedia

R-138727

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